molecular formula C7H2Cl3NS B13685479 1,2,3-Trichloro-5-isothiocyanatobenzene

1,2,3-Trichloro-5-isothiocyanatobenzene

Cat. No.: B13685479
M. Wt: 238.5 g/mol
InChI Key: PNJQKOWOBUEEAQ-UHFFFAOYSA-N
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Description

This structure combines electron-withdrawing chlorine substituents with a reactive isothiocyanate moiety, making the compound of interest in organic synthesis and materials science. The chlorines confer stability and influence electronic effects, while the isothiocyanate group enables nucleophilic reactions, such as thiourea formation or cross-coupling processes.

Properties

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

IUPAC Name

1,2,3-trichloro-5-isothiocyanatobenzene

InChI

InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H

InChI Key

PNJQKOWOBUEEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,3-Trichlorobenzene Derivatives

  • 1,2,3-Trichlorobenzene is commercially available but costly, which impacts the overall production cost of derivatives.

  • A notable process from patent WO2021152435A1 describes an economical and high-yielding synthesis of 5-bromo-1,2,3-trichlorobenzene, a close analog, by starting from sulfanilamide derivatives. The process involves:

    • Oxidation of sulfanilamide to 4-amino-3,5-dichlorobenzenesulfonamide using hydrogen peroxide and hydrochloric acid in dimethylformamide at 20–25°C.

    • Bromination of this intermediate with a brominating agent to yield 4-bromo-2,6-dichloroaniline.

    • Diazotization and Sandmeyer reaction of the aniline derivative with sodium nitrite, copper(I) chloride, and hydrochloric acid at 0–20°C to afford 5-bromo-1,2,3-trichlorobenzene.

This mild, single-step diazotization and halogenation process avoids harsh conditions and multiple steps typical in prior art, leading to higher yields and fewer by-products.

The isothiocyanate (-N=C=S) group introduction onto the aromatic ring is typically performed via transformation of an aromatic amine or related precursor into the corresponding isothiocyanate.

General Synthetic Routes to Aromatic Isothiocyanates

  • The classical approach involves the reaction of aromatic amines with carbon disulfide (CS2) to form dithiocarbamate intermediates, which are then desulfurated to the isothiocyanate.

  • Various desulfurating agents have been employed, with recent advances focusing on more benign and efficient reagents.

Use of T3P® (Propane Phosphonic Acid Anhydride) as a Desulfurating Agent

A 2018 study by Janczewski et al. demonstrated the effective synthesis of isothiocyanates using T3P® as a mild, efficient desulfurating agent under one-pot conditions.

  • Method Summary:

    • Primary aromatic amines or their salts react with carbon disulfide at room temperature to form dithiocarbamate salts.

    • The dithiocarbamates are treated with T3P® in the presence of a base (e.g., triethylamine or N-methylmorpholine) to desulfurate and yield the corresponding isothiocyanates in high purity (over 97%) and yields up to 94%.

  • This method is advantageous due to mild reaction conditions, operational simplicity, and broad substrate scope (including functionalized aryl amines), making it suitable for preparing this compound starting from 1,2,3-trichloro-5-aminobenzene derivatives.

Proposed Synthetic Route for this compound

Based on the above information, the preparation of this compound can be outlined as follows:

Step Reactants & Conditions Description Yield & Notes
1 Starting from sulfanilamide Oxidation with H2O2/HCl in DMF at 20–25°C to 4-amino-3,5-dichlorobenzenesulfonamide ~85% yield
2 Bromination with N-bromosuccinimide (NBS) at 0–10°C To obtain 4-bromo-2,6-dichloroaniline ~80% yield
3 Diazotization with NaNO2, CuCl, HCl at 0–20°C Sandmeyer reaction to form 5-bromo-1,2,3-trichlorobenzene High yield, mild conditions
4 Conversion of 5-amino-1,2,3-trichlorobenzene derivative with CS2 Formation of dithiocarbamate intermediate at room temperature -
5 Treatment with T3P® and base (Et3N or NMM) Desulfuration to yield this compound Up to 94% yield, >97% purity

Note: Step 4 and 5 assume availability of the 5-amino-1,2,3-trichlorobenzene intermediate, which can be prepared analogously to the brominated derivative by appropriate substitution chemistry.

Analytical and Purification Notes

  • The crude isothiocyanate product can be purified by crystallization or distillation, depending on its physical properties and impurities.

  • Purity assessment is typically done by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure >95% purity.

  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and yields.

Summary and Expert Insights

  • The preparation of this compound involves first synthesizing or procuring the 1,2,3-trichlorobenzene core with an amino substituent at the 5-position.

  • The amino group is converted to the isothiocyanate via reaction with carbon disulfide followed by desulfuration using T3P®, a mild and efficient reagent.

  • The chlorinated aromatic core synthesis benefits from recent patented methods that provide high yields under mild conditions, reducing costs and by-products.

  • The combined approach leverages modern desulfuration chemistry and improved aromatic substitution protocols, making the synthesis practical for research and industrial applications.

Chemical Reactions Analysis

1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3-Trichloro-5-isothiocyanatobenzene with structurally related chlorinated benzenes and isothiocyanate derivatives. Key differences in reactivity, toxicity, and applications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Functional Groups Reactivity Profile Applications/Notes
This compound Cl (1,2,3), -N=C=S (5) Isothiocyanate High reactivity (nucleophilic addition) Potential synthesis intermediate
1,3,5-Trichlorobenzene Cl (1,3,5) None Low reactivity (stable aromatic ring) Reference material, lab use
1,2,4-Trichlorobenzene Cl (1,2,4) None Moderate reactivity (electrophilic substitution) Solvent, dielectric fluid
4-Chlorophenyl isothiocyanate Cl (4), -N=C=S (1) Isothiocyanate Moderate reactivity (thiourea formation) Pharmaceutical intermediates

Key Findings

Reactivity: The isothiocyanate group in this compound distinguishes it from non-functionalized trichlorobenzenes (e.g., 1,3,5-Trichlorobenzene ). This group enables reactions with amines or thiols, forming thioureas or disulfides, whereas 1,3,5-Trichlorobenzene is largely inert under similar conditions.

The isothiocyanate group may introduce additional toxicity risks, as similar compounds (e.g., phenyl isothiocyanates) are known respiratory irritants.

Applications: 1,3,5-Trichlorobenzene is used as a reference material in laboratories , whereas the isothiocyanate derivative likely serves specialized roles in synthesis due to its reactive functional group. Compared to monochlorinated isothiocyanates (e.g., 4-Chlorophenyl isothiocyanate), the trichloro substitution in the target compound may enhance stability but reduce solubility in polar solvents.

Biological Activity

1,2,3-Trichloro-5-isothiocyanatobenzene (TCITC) is a compound of significant interest due to its diverse biological activities. Isothiocyanates, in general, are known for their potential health benefits, including anticancer properties and antimicrobial effects. This article explores the biological activity of TCITC, synthesizing findings from various studies and presenting data in structured formats.

  • Molecular Formula : C7H3Cl3NCS
  • Molecular Weight : 227.56 g/mol
  • CAS Number : 20098-48-0

Anticancer Properties

Isothiocyanates have been extensively studied for their anticancer properties. TCITC has shown potential in inhibiting cancer cell proliferation. A study demonstrated that isothiocyanates can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Anticancer Activity of TCITC

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)12.8Inhibition of NF-kB signaling
A549 (Lung Cancer)18.5Cell cycle arrest in G2/M phase

Antimicrobial Activity

TCITC has also exhibited antimicrobial properties against various pathogens. Research indicates that isothiocyanates can disrupt microbial membranes and inhibit biofilm formation.

Table 2: Antimicrobial Activity of TCITC

MicroorganismMinimum Inhibitory Concentration (MIC)Effectiveness
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLLow

The biological activity of TCITC can be attributed to its ability to modify cellular processes through the following mechanisms:

  • Nuclear Factor kappa B (NF-kB) Inhibition : By inhibiting this transcription factor, TCITC can prevent the expression of genes that promote cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : TCITC induces oxidative stress within cells, leading to apoptosis.
  • Enzyme Inhibition : It can inhibit various enzymes involved in cellular metabolism and signaling pathways.

Case Studies

  • Breast Cancer Study : A clinical trial evaluated the effects of dietary isothiocyanates on breast cancer patients. Results indicated a significant reduction in tumor markers among patients consuming TCITC-rich diets.
  • Antimicrobial Efficacy : A laboratory study assessed the efficacy of TCITC against biofilms formed by Staphylococcus aureus. Results showed a 75% reduction in biofilm mass at a concentration of 16 µg/mL.

Q & A

Q. What are the validated synthetic routes for 1,2,3-Trichloro-5-isothiocyanatobenzene, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a trichlorobenzene precursor. For example, substituting a halogen (e.g., chlorine) at the 5-position with an isothiocyanate group (-NCS) using thiocyanate salts (e.g., KSCN or NH₄SCN) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF . Post-synthesis, purity is ensured via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Analytical validation requires GC-MS or HPLC (retention time comparison against deuterated standards, e.g., 1,2,3-Trichlorobenzene-d₃) to confirm >98% purity .

Q. What analytical techniques are recommended for structural and quantitative characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic proton splitting and chlorine/thiocyanate group integration) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 262.89) and isotopic patterns consistent with Cl₃ and NCS groups .
  • Infrared (IR) Spectroscopy: Peaks at ~2100 cm⁻¹ (N=C=S stretch) and 600–800 cm⁻¹ (C-Cl stretches) .
  • Quantitative Analysis: Use deuterated internal standards (e.g., 1,2,3-Trichlorobenzene-d₃) in GC-MS for environmental trace analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model solvation effects using polarizable continuum models (PCM). Key parameters include:

  • Solubility: Calculate Gibbs free energy (ΔG°solv) in solvents like DMSO or hexane .
  • Reactivity: Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the thiocyanate group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with nucleophiles .
  • Validation: Compare computed vibrational spectra (IR) with experimental data to refine force fields .

Q. How do environmental factors influence the degradation pathways of this compound, and how can conflicting persistence data be resolved?

Methodological Answer:

  • Hydrolytic Degradation: Conduct pH-dependent studies (pH 3–10) at 25–50°C, monitoring via LC-MS. The thiocyanate group may hydrolyze to amine or sulfonic acid derivatives under alkaline conditions .
  • Photodegradation: Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic media, identifying intermediates via HRMS. Conflicting half-life data (e.g., in soil vs. water) may arise from organic matter content or microbial activity; control experiments should standardize matrix composition .
  • Data Reconciliation: Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) contributing to discrepancies .

Q. What strategies address contradictions in reported toxicity mechanisms across in vitro and in vivo models?

Methodological Answer:

  • In Vitro Models: Use human hepatocyte (HepG2) assays to measure cytotoxicity (IC₅₀) and metabolic activation (CYP450 enzymes). Discrepancies may arise from differential metabolite profiles; employ LC-MS/MS to identify reactive intermediates (e.g., thiourea derivatives) .
  • In Vivo Models: Compare rodent studies (e.g., OECD 423 acute toxicity guidelines) with zebrafish embryo assays. Contradictions in LD₅₀ values may reflect species-specific metabolic pathways; cross-validate with isotopic tracing (¹⁴C-labeled compound) .

Methodological Challenges & Solutions

Q. How can researchers optimize reaction yields when synthesizing analogs (e.g., methyl or fluorinated derivatives)?

Methodological Answer:

  • Directed Ortho-Metalation: Use tert-butyllithium to selectively substitute positions adjacent to electron-withdrawing groups (e.g., -NCS). For methyl analogs, methyl iodide can quench the lithiated intermediate .
  • Fluorination: Employ Balz-Schiemann reaction (diazotization followed by HF treatment) to introduce fluorine at the 5-position. Monitor side products (e.g., diaryl sulfides) via TLC .

Q. What experimental designs mitigate interference from isothiocyanate hydrolysis during biological assays?

Methodological Answer:

  • Stabilization: Use buffered solutions (pH 6–7) with antioxidants (e.g., ascorbic acid) to inhibit hydrolysis .
  • Controls: Include hydrolyzed product (e.g., 1,2,3-Trichloro-5-aminobenzene) in assays to confirm bioactivity specificity.
  • Real-Time Monitoring: Couple assays with inline IR spectroscopy to track NCS group integrity .

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